4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6
Overview
Description
4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6 is a compound that is isotopically labeled with carbon-13. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and environmental science. The compound is a derivative of 4-(3’,6’-Dimethyl-3’-heptyl)phenol, which is known for its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6 typically involves the ethoxylation of 4-(3’,6’-Dimethyl-3’-heptyl)phenol. This process is carried out by reacting the phenol with ethylene oxide in the presence of a catalyst, usually under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-(3’,6’-Dimethyl-3’-heptyl)phenol and ethylene oxide into a reactor, where they react in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group into a hydroxyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the determination of ethoxylates in environmental samples.
Biology: Employed in studies involving the interaction of surfactants with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a surfactant in various industrial processes, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6 primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and solubilization .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but differ in the length of the ethoxylate chain.
Octylphenol ethoxylates: Similar surfactant properties but with a different alkyl chain length.
Uniqueness
4-(3’,6’-Dimethyl-3’-heptyl)phenol diethoxylate-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracing studies and analytical applications. This isotopic labeling allows for more precise and accurate measurements in various scientific experiments .
Properties
IUPAC Name |
2-[2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6+1,7+1,8+1,9+1,17+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEUZASFOXCTSR-XMEDIYHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675864 | |
Record name | 2-(2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-36-7 | |
Record name | 2-(2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-36-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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